molecular formula C8H6O5 B107450 2,4,6-Trihydroxyisophthalaldehyde CAS No. 4396-13-8

2,4,6-Trihydroxyisophthalaldehyde

Cat. No.: B107450
CAS No.: 4396-13-8
M. Wt: 182.13 g/mol
InChI Key: XMOLQZRXGOOMRJ-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O5. It is a derivative of isophthalaldehyde, characterized by the presence of three hydroxyl groups at the 2, 4, and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trihydroxyisophthalaldehyde can be synthesized through the oxidation of cis,trans-1,2,3,6-tetrahydrophthalic anhydride. The reaction conditions can be adjusted based on the desired yield and purity of the product . Another method involves the use of diformylphloroglucinol as a precursor, which undergoes specific reaction conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxyisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trihydroxyisophthalaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxyisophthalaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionalities allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLQZRXGOOMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474990
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4396-13-8
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?

A1: this compound serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of this compound, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].

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